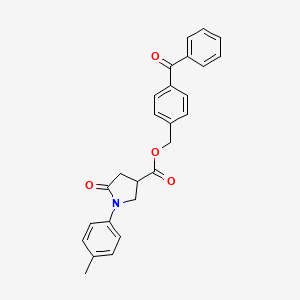
N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide
Descripción general
Descripción
N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide is an organic compound characterized by its unique adamantyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Benzamide Moiety: The adamantyl intermediate is then reacted with 2-chloro-5,6-difluoro-3-methylbenzoic acid to form the benzamide structure. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a rigid and bulky structure that can enhance binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-1-adamantyl-2-chlorobenzamide: Lacks the fluorine and methyl groups, which may affect its chemical properties and biological activity.
N-1-adamantyl-2,5-dichlorobenzamide: Contains an additional chlorine atom, which can influence its reactivity and interactions.
N-1-adamantyl-2-fluoro-3-methylbenzamide: Similar structure but with different halogenation, affecting its chemical behavior.
Uniqueness
N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide is unique due to the presence of both chlorine and fluorine atoms, along with the adamantyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF2NO/c1-9-2-13(20)16(21)14(15(9)19)17(23)22-18-6-10-3-11(7-18)5-12(4-10)8-18/h2,10-12H,3-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCLIXJDRRLQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)NC23CC4CC(C2)CC(C4)C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4165815.png)
![3,6-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4165819.png)
![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4165825.png)
![N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine](/img/structure/B4165842.png)

![4-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B4165862.png)
![2-(3-chlorophenyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4165870.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4165879.png)
![N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)-2-fluorobenzamide](/img/structure/B4165884.png)
amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4165898.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4165905.png)
![N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4165909.png)
![4-{5-[4-(3-iodobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4165918.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165932.png)
